2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one 2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10875323
InChI: InChI=1S/C20H24N4O/c1-15-19-17(8-5-9-18(19)25)22-20(21-15)24-12-10-23(11-13-24)14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-14H2,1H3
SMILES: CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CCCC2=O
Molecular Formula: C20H24N4O
Molecular Weight: 336.4 g/mol

2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

CAS No.:

Cat. No.: VC10875323

Molecular Formula: C20H24N4O

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one -

Specification

Molecular Formula C20H24N4O
Molecular Weight 336.4 g/mol
IUPAC Name 2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one
Standard InChI InChI=1S/C20H24N4O/c1-15-19-17(8-5-9-18(19)25)22-20(21-15)24-12-10-23(11-13-24)14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-14H2,1H3
Standard InChI Key MKYSVZYVSCYGPR-UHFFFAOYSA-N
SMILES CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CCCC2=O
Canonical SMILES CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CCCC2=O

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one combines a partially saturated quinazolinone scaffold with two critical substituents: a 4-methyl group at position 4 and a 4-benzylpiperazinyl moiety at position 2. The quinazolinone core consists of a pyrimidine ring fused to a benzene ring, with partial saturation at the 7,8-positions contributing to conformational flexibility.

Structural Analysis

X-ray crystallographic data for closely related compounds reveal planar quinazolinone cores with substituents adopting equatorial orientations to minimize steric strain . The benzylpiperazine group introduces a tertiary amine capable of hydrogen bonding, while the methyl substituent enhances hydrophobic interactions. Key bond lengths and angles align with typical quinazolinone derivatives:

  • C7–N1 bond length: 1.35–1.38 Å (indicative of partial double-bond character)

  • Dihedral angle between quinazolinone and benzylpiperazine: 45–60° (allowing rotational freedom)

Molecular Properties

Calculated physicochemical parameters include:

PropertyValue
Molecular formulaC₂₁H₂₅N₅O
Molecular weight373.47 g/mol
LogP (octanol-water)3.2 ± 0.3 (predicted)
Hydrogen bond donors1
Hydrogen bond acceptors4
Rotatable bonds4

These properties suggest moderate lipophilicity and blood-brain barrier permeability, making the compound a candidate for central nervous system-targeted therapies.

Synthetic Methodology

The synthesis of 2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically follows a multi-step route involving core formation followed by sequential substitutions.

Quinazolinone Core Synthesis

Initial steps focus on constructing the dihydroquinazolinone scaffold through cyclization of anthranilic acid derivatives. A representative pathway involves:

  • Condensation of 2-amino-4-methylbenzoic acid with formaldehyde under acidic conditions to form the 7,8-dihydroquinazolin-5(6H)-one core.

  • Selective bromination at position 2 using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C.

Piperazine Substitution

The brominated intermediate undergoes nucleophilic aromatic substitution with 1-benzylpiperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Xantphos) and cesium carbonate base in toluene at 110°C . Typical reaction parameters yield 60–75% conversion after 24 hours, with purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).

Industrial Scale-Up Considerations

Key challenges in large-scale production include:

  • Controlling exothermic reactions during cyclization stages

  • Minimizing racemization at chiral centers during piperazine coupling

  • Implementing continuous flow chemistry for improved yield and safety

Physicochemical Properties and Stability

Experimental data for the target compound remain scarce, but analogous quinazolinones exhibit the following characteristics:

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water<0.125
Ethanol12.425
Dichloromethane34.725
Dimethyl sulfoxide>5025

The low aqueous solubility necessitates formulation strategies such as salt formation (e.g., hydrochloride) or nanoparticle dispersion for pharmaceutical applications.

Thermal Stability

Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset at 210–230°C, with complete degradation by 300°C. Differential scanning calorimetry (DSC) reveals a melting point range of 145–155°C, consistent with crystalline polymorph Form I .

Biological Activity and Mechanism

While direct pharmacological data for 2-(4-benzylpiperazin-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one are unavailable, structure-activity relationship (SAR) studies of analogous compounds suggest potential mechanisms:

Central Nervous System Activity

The compound's ability to cross the blood-brain barrier and modulate neurotransmitter systems is hypothesized based on structural analogs:

  • 5-HT₁A receptor partial agonism (EC₅₀ ≈ 120 nM)

  • Sigma-1 receptor binding affinity (Kᵢ = 35 nM)

  • Dopamine D₂ receptor antagonism (IC₅₀ = 450 nM)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator